molecular formula C7H9ClFN3O4 B1139144 (S)-(-)-5-Fluorowillardiine (hydrochloride) CAS No. 1321546-70-6

(S)-(-)-5-Fluorowillardiine (hydrochloride)

Cat. No. B1139144
M. Wt: 253.62
InChI Key:
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Activation and Desensitization of AMPA/Kainate Receptors

A study by Patneau et al. (1992) explored the activity of 5-substituted willardiines, including (S)-(-)-5-Fluorowillardiine, on AMPA/kainate receptors. They found that (S)-(-)-5-Fluorowillardiine was a potent agonist, producing rapidly desensitizing responses. This compound binds to the same receptors activated by kainate and AMPA, offering insights into receptor activation and desensitization mechanisms (Patneau et al., 1992).

Neurotoxic Effects in Murine Cortical Neurones

Larm et al. (1996) studied the neurotoxic effects of (S)-(-)-5-Fluorowillardiine in murine cultured cortical neurones. Their findings showed that this compound can kill neurones through both AMPA- and kainate-preferring receptors, highlighting its role in excitotoxicity research (Larm et al., 1996).

AMPA Receptor Binding in Ethanol Withdrawal

Chen et al. (1999) used (S)-(-)-5-Fluorowillardiine to study AMPA receptors in the context of ethanol withdrawal. They found significant changes in the binding of this compound in cortical regions and the septohippocampal nucleus during ethanol withdrawal, suggesting its utility in studying the neurobiological aspects of alcohol addiction (Chen et al., 1999).

Visualization of AMPA Binding Sites

Ashworth-Preece et al. (1999) utilized (S)-(-)-5-Fluorowillardiine in their research to visualize AMPA binding sites in the brain stems of normotensive and hypertensive rats. This study underscores the compound's relevance in exploring AMPA receptor distribution and its potential involvement in cardiovascular regulation (Ashworth-Preece et al., 1999).

AMPA Receptor Pharmacology and Regional Distribution

Hawkins et al. (1995) characterized the binding of (S)-(-)-5-Fluorowillardiine to rat brain synaptic membranes, providing detailed insights into the pharmacological profile and regional distribution of AMPA receptors. Their findings contribute to the understanding of AMPA receptor interactions in the brain (Hawkins et al., 1995).

AMPA Receptor Interaction Studies

Kizelsztein et al. (2000) conducted a mutant cycle analysis of AMPA receptors using willardiines, including (S)-(-)-5-Fluorowillardiine. Their research aids in understanding the different agonist properties of willardiines and their interaction with receptor binding domains (Kizelsztein et al., 2000).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(2S)-2-amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3O4.ClH/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12;/h1,4H,2,9H2,(H,13,14)(H,10,12,15);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWOAFHJFQTAEW-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-5-Fluorowillardiine (hydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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